molecular formula C13H8Cl2O2 B567807 2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1237117-14-4

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B567807
CAS No.: 1237117-14-4
M. Wt: 267.105
InChI Key: PJNRGBBYQPUKMT-UHFFFAOYSA-N
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Description

2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of chlorine atoms attached to the biphenyl structure. PCBs have been widely studied due to their environmental persistence and potential health effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid typically involves the chlorination of biphenyl derivatives. One common method is the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide, followed by Suzuki coupling with chlorinated phenylboronic acids . This method provides good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the chlorination and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, forming a Meisenheimer complex . This complex can then undergo further reactions, leading to the formation of various products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid can be compared with other polychlorinated biphenyls, such as:

The uniqueness of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid lies in its specific substitution pattern and its applications in various fields of research and industry.

Properties

IUPAC Name

2-chloro-4-(2-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNRGBBYQPUKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689538
Record name 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237117-14-4
Record name 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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